molecular formula C6H6S2 B097157 1,2-Benzenedithiol CAS No. 17534-15-5

1,2-Benzenedithiol

Cat. No. B097157
CAS RN: 17534-15-5
M. Wt: 142.2 g/mol
InChI Key: JRNVQLOKVMWBFR-UHFFFAOYSA-N
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Description

1,2-Benzenedithiol is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that contains a benzene ring with two thiol groups attached to adjacent carbon atoms. This structure allows it to act as a ligand, binding to metals and forming complexes with various transition metals, as seen in the synthesis of ruthenium and osmium nitrido complexes with 1,2-benzenedithiolate ligands .

Synthesis Analysis

The synthesis of 1,2-benzenedithiol derivatives and complexes has been explored in several studies. For instance, ruthenium and osmium nitrido complexes with 1,2-benzenedithiolate ligands have been synthesized, providing insights into the reactivity of these complexes with electrophiles . Additionally, a synthetic protocol has been developed for the selective synthesis of dithiaboroles, which can be converted into functionally substituted benzenedithiols, demonstrating the versatility of 1,2-benzenedithiol in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1,2-benzenedithiol and its derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. For example, the ruthenium and osmium nitrido complexes mentioned earlier were found to have a distorted square-pyramidal geometry with a terminal nitrido ligand and two chelating 1,2-benzenedithiolate ligands . Similarly, the crystal structure of a benzenedithiolate of methyltin(IV) revealed a molecule consisting of two dithiastannolanyl moieties bridged by a 1,2-benzenedithiolate ligand .

Chemical Reactions Analysis

1,2-Benzenedithiol participates in various chemical reactions, including annulation reactions with bromoenals, which can proceed via base-promoted or N-heterocyclic carbene-catalyzed pathways . The compound also reacts with aldehydes under acid catalysis to form tetrathia[3.3]metacyclophanes . These reactions highlight the reactivity of the thiol groups in 1,2-benzenedithiol and its utility in constructing complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-benzenedithiol and its complexes have been characterized through various techniques. For instance, the electron transport properties of benzenedithiol covalently bonded to gold electrodes were studied, revealing conductance values and the influence of electrochemical gating . The adsorption behavior of benzenedithiol on gold and silver surfaces was also investigated using surface-enhanced Raman scattering (SERS), showing different adsorption structures and orientations on these metals . Additionally, the influence of NH...S hydrogen bonds on the capture of toxic metal ions by metallothioneins was suggested in studies of zinc, cadmium, and mercury 1,2-benzenedithiolates .

Scientific Research Applications

1. Coordination Chemistry

1,2-Benzenedithiol is a common chelating agent in coordination chemistry . It is used to bind metal ions to form a coordination complex, which is a central metal atom or ion bonded to a surrounding array of molecules or anions .

2. Synthesis of Organosulfur Compounds

1,2-Benzenedithiol is useful for synthesizing many organosulfur compounds . Organosulfur compounds are organic compounds that contain sulfur. They are often associated with foul odors, but many of the sweetest compounds known are organosulfur derivatives .

3. Preparation of Schiff Base

1,2-Benzenedithiol is used in the preparation of Schiff base, which is employed to make new series of copper (II) and zinc (II) complexes . Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

4. Synthesis of Dithianes

1,2-Benzenedithiol reacts with ketones and aldehydes to form heterocycles called dithianes . The reaction is as follows:

5. Preparation of Dithiolate Complexes

where represents a variety of metal centers . For example, it can react with (C5H5)2Ti to form a dithiolate complex .

6. Triggering Aggregation in Non-Aqueous Nanocrystals

1,2-Benzenedithiol has been found to be effective at triggering aggregation in non-aqueous nanocrystals . This effect is attributed to stronger inter-nanocrystal linkages .

7. Synthesis of Dithiocatechol

1,2-Benzenedithiol was first prepared in 1925 by P. C. Guha and M. N. Chakladar who diazotized 2-aminobenzenethiol . This process led to the synthesis of a compound called dithiocatechol .

8. Control of Nanocrystal Film Morphology

1,2-Benzenedithiol has been used in studies seeking to control the morphology of spin-coated semiconducting nanocrystal films . This is potentially important for optoelectronic device applications .

9. Enhanced Light Scattering of ZnO Nanocrystal Films

1,2-Benzenedithiol has been found to enhance the light scattering of ZnO nanocrystal films . This could enable simpler processing of efficient ZnO photoelectrodes for dye-sensitized solar cells .

Safety And Hazards

1,2-Benzenedithiol is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

1,2-Benzenedithiol has potential applications in solar cells . It is also used in the study of photoelectrodes in dye-sensitised solar cells (DSSCs) . The ability to control the morphology of spin-coated semiconducting nanocrystal films using solution-based methods is potentially important for optoelectronic device applications .

properties

IUPAC Name

benzene-1,2-dithiol
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InChI

InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVQLOKVMWBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S2
Source PubChem
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DSSTOX Substance ID

DTXSID20871274
Record name Benzene-1,2-dithiol
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Molecular Weight

142.2 g/mol
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Physical Description

Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS]
Record name 1,2-Benzenedithiol
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Product Name

1,2-Benzenedithiol

CAS RN

17534-15-5, 626-04-0
Record name 1,2-Benzenedithiol
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Record name Benzene-1,3-dithiol
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Record name 1,2-Benzenedithiol
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Record name Benzene-1,2-dithiol
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Record name Benzene-1,2-dithiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
YC Yang, YL Lee, LYO Yang, SL Yau - Langmuir, 2006 - ACS Publications
Cyclic voltammetry (CV) and in situ scanning tunneling microscopy (STM) were used to examine four dithiol molecules, including 1,6-hexanedithiol, 1,9-nonanedithiol, 1,2-…
Number of citations: 44 pubs.acs.org
YJ Lee, IC Jeon, W Paik, K Kim - Langmuir, 1996 - ACS Publications
The adsorption of 1,2-benzenedithiol (1,2-BDT) in benzene on gold and silver surfaces has been investigated by infrared reflection−absorption (IRA) spectroscopy, quartz crystal …
Number of citations: 83 pubs.acs.org
WP Griffith, TY Koh - Spectrochimica Acta Part A: Molecular and …, 1995 - Elsevier
The Raman and infra-red spectra of 1,2-benzenedithiol, 2-aminothiophenol and 2-aminophenol are reported and assignments of fundamental modes are proposed. The Surface-…
Number of citations: 61 www.sciencedirect.com
Y Zhang, KL Wade, T Prestera, P Talalay - Analytical biochemistry, 1996 - Elsevier
A recently developed UV spectroscopic method for quantitating isothiocyanates (R–N=C=S) at the nanomole level is based on the observation that the highly electrophilic central …
Number of citations: 257 www.sciencedirect.com
SH Cho, YJ Lee, MS Kim, K Kim - Vibrational spectroscopy, 1996 - Elsevier
Adsorption of 1,2-benzenedithiol (1,2-BDT) on a silver surface has been investigated by surface-enhanced Raman (SER) and reflection-absorption infrared (RAI) spectroscopy. The …
Number of citations: 34 www.sciencedirect.com
F Xia, XY Chen, S Ye - The Journal of Organic Chemistry, 2018 - ACS Publications
The [3 + 4] and [2 + 4] annulations of bromoenals and 1,2-benzenedithiol were developed in the presence or absence of N-heterocyclic carbene, respectively. Control experiment and …
Number of citations: 17 pubs.acs.org
W Shen, GL Nyberg, J Liesegang - Surface science, 1993 - Elsevier
The adsorption of benzenethiol and 1,2-benzenedithiol on Cu(110) is studied over wide exposure and temperature ranges using UPS, Δφ, XPS and vibrational-EELS. Both compounds …
Number of citations: 46 www.sciencedirect.com
M Lyczko, K Lyczko, A Majkowska-Pilip, A Bilewicz - Molecules, 2019 - mdpi.com
A new group of arsenic(III) complexes with bidentate S,S-donor ligands, 1,2-benzenedithiol (Ph(SH) 2 ) and toluene-3,4-dithiol (MePh(SH) 2 ), were synthesized. The use of arsenic(III) …
Number of citations: 6 www.mdpi.com
I Debbarh, K Titier, E Deridet… - Journal of analytical …, 2004 - academic.oup.com
Ethylenebisdithiocarbamate (EBDC) fungicides are the most important class of organic fungicides and exhibit a high degree of carcinogenicity, mutagenicity, and neurotoxicity. For that …
Number of citations: 17 academic.oup.com
R Sato, S Saito, H Chiba, T Goto, M Saito - Chemistry Letters, 1986 - journal.csj.jp
Ryu SATO,* Satoru SAITO, Hiroshi CHIBA, Takehiko GOTO, and Minoru SAITO Department of Resource Chemistry, Faculty of Engineering Page 1 CHEMISTRY LETTERS, pp. 349-352 …
Number of citations: 42 www.journal.csj.jp

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